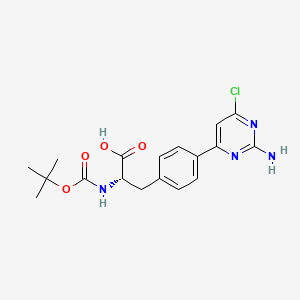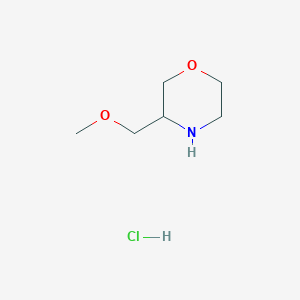
3-(Methoxymethyl)morpholine hydrochloride
Übersicht
Beschreibung
- 3-(Methoxymethyl)morpholine hydrochloride is a chemical compound with the CAS number 955400-08-5 .
- It belongs to the morpholine family and is commonly used in research and industry.
- The molecular formula is C6H14ClNO2 , and its molecular weight is 167.64 g/mol .
- It is a solid compound that is sealed in dry conditions at room temperature.
Synthesis Analysis
- The synthesis of 3-(Methoxymethyl)morpholine hydrochloride involves various methods, including reactions of amino alcohols and α-haloacid chlorides.
- Solid-phase synthesis and intramolecular cyclization have also been explored.
Molecular Structure Analysis
- The compound has a morpholine ring with a methoxymethyl group attached.
- The stereochemistry can be either ®- or (S)-3-(methoxymethyl)morpholine hydrochloride.
Chemical Reactions Analysis
- 3-(Methoxymethyl)morpholine hydrochloride inhibits fungal enzymes D14 reductase and D7-D8 isomerase.
- This affects fungal sterol synthesis pathways, leading to ergosterol depletion and accumulation of ignosterol in fungal cell membranes.
Physical And Chemical Properties Analysis
- Boiling point: 180°C at 760 mmHg.
- Flash point: 63°C.
- It is a flammable liquid and may cause skin burns and eye damage.
- Safety precautions include proper handling, personal protective equipment, and avoiding inhalation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 3-(Methoxymethyl)morpholine hydrochloride has been synthesized through a variety of methods. For instance, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized using a cyclization reaction, reduction, and acidification, yielding a 62.3% yield. This process was characterized by IR, 1H NMR, and MS technologies, showcasing its operational ease and high yield (Tan Bin, 2011).
- Another synthesis method involved transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine using an electrophile-induced ring closure. This method was a precursor for synthesizing 3,5-di(methoxymethyl)morpholine (M. D’hooghe et al., 2006).
Chemical Complexation and Derivatives
- N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2), derivatives of morpholine, were synthesized and used in complexation with palladium(II) and mercury(II). The study provided insights into the structural characteristics and bonding of these complexes (A. Singh et al., 2000).
Applications in Medicinal Chemistry
- Morpholine and its derivatives, like 3-hydroxymethylmorpholine, have been recognized as significant building blocks in medicinal chemistry. They are noted for enhancing pharmacokinetic and pharmacodynamic properties of pharmaceutical ingredients. The synthesis of enantiomerically pure morpholine building blocks remains a challenging but vital area of research (U. Stojiljkovic et al., 2022).
Structural Studies
- The structure of compounds like C7H14NO3+·Cl−, a hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, which is a key intermediate for synthesizing biologically active heterocyclic compounds, has been studied. These studies provide insights into the molecular configurations and bonding characteristics (L. Mazur et al., 2007).
Other Chemical Transformations and Kinetics
- The chemical and kinetic studies of derivatives such as 3-morpholinosydnonimine and its N-Ethoxycarbonyl derivative have been conducted. These studies contribute to understanding the stability and reaction kinetics of these compounds in various conditions (Y. Asahi et al., 1971).
Safety And Hazards
- Toxicity: Harmful if swallowed, may cause respiratory irritation, and suspected of damaging fertility.
- Not approved for onychomycosis treatment in the United States or Canada.
Zukünftige Richtungen
- Further research may explore improved synthesis methods, efficacy, and safety profiles.
Remember that this analysis is based on available information, and additional research may provide more insights. 🌟
Eigenschaften
IUPAC Name |
3-(methoxymethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHMLTGBCWLCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625025 | |
| Record name | 3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)morpholine hydrochloride | |
CAS RN |
955428-52-1 | |
| Record name | 3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



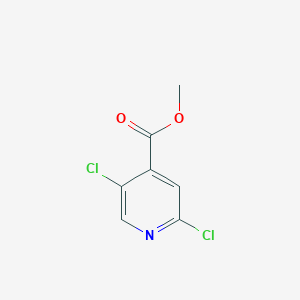
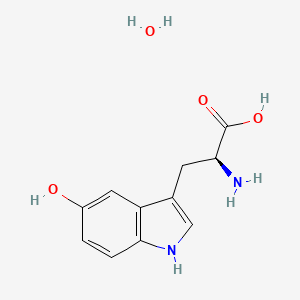
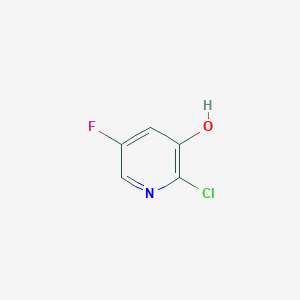
![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
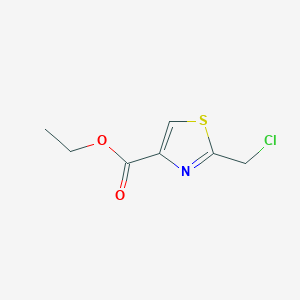
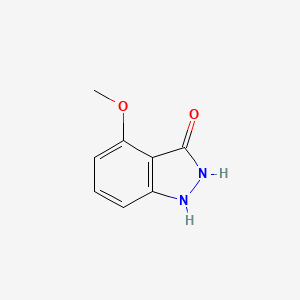
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)
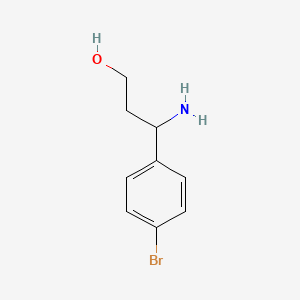
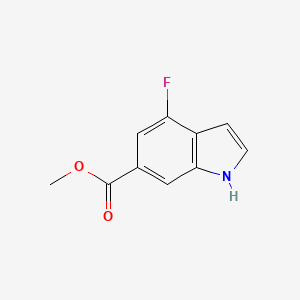
![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)
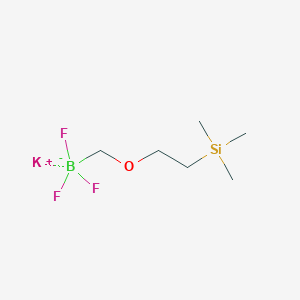
![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)
